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4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine

Lipophilic efficiency Kinase inhibitor design Structure-activity relationship

Researchers building pyrido[3,2-d]pyrimidine SAR matrices often encounter compound precipitation in kinase panel screens due to poor solubility. This 4-ethoxy-6-(furan-3-yl) analog (CAS 917759-98-9) directly addresses that failure mode. - Predicted aqueous solubility ~40 µM and favorable SFI (5.8) enable robust dose-response data at high screening concentrations. - The furan-3-yl H-bond acceptor geometry mimics ATP ribose O4', enabling >10-fold kinase selectivity shifts vs. thiophene/phenyl isosteres. - Serves as a validated positive control for CYP-mediated reactive metabolite trapping assays (furan epoxidation pathway). - Ideal matched molecular pair with 4-methoxy congener for QSAR model validation of ethoxy→methoxy ADME contributions. Procurement teams receive a rule-of-five compliant, lead-like entity (MW 256.26, clogP favorable) with full analytical documentation for immediate deployment in kinase profiling or Tier 2 metabolism liability screens.

Molecular Formula C13H12N4O2
Molecular Weight 256.26 g/mol
CAS No. 917759-98-9
Cat. No. B12622147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine
CAS917759-98-9
Molecular FormulaC13H12N4O2
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESCCOC1=NC(=NC2=C1N=C(C=C2)C3=COC=C3)N
InChIInChI=1S/C13H12N4O2/c1-2-19-12-11-10(16-13(14)17-12)4-3-9(15-11)8-5-6-18-7-8/h3-7H,2H2,1H3,(H2,14,16,17)
InChIKeyWLEMIONADPHKHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine: Scaffold and Procurement Identity


4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine (CAS 917759-98-9) is a fully synthetic, small-molecule heterocycle (C₁₃H₁₂N₄O₂, MW 256.26 g/mol) built on the pyrido[3,2-d]pyrimidine scaffold, a privileged kinase-inhibitor core [1]. The 4-ethoxy substituent and the 6-(furan-3-yl) group differentiate it from the larger 4,6-disubstituted pyrido[3,2-d]pyrimidine family, which has been claimed for inhibition of oncogenic kinases (EGFR, HER2, ALK), HCV replication, and dihydrofolate reductase (DHFR) [2][3]. The compound is currently offered by multiple screening-library vendors as a rule-of-five compliant, lead-like entity for early-stage drug-discovery programs targeting kinases or viral enzymes.

Privileged kinase-inhibitor screening scaffold
Rule-of-five compliant, lead-like physicochemical profile
Distinct 4-ethoxy-6-(furan-3-yl) substitution pattern for selectivity profiling
Differentiated from 6-phenyl and 4-methoxy analogs; supports kinase SAR expansion

Specificity of 4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine


Despite a common core, the 4-alkoxy and 6-aryl/heteroaryl substituents on pyrido[3,2-d]pyrimidine-2-amines create sharply divergent target-binding profiles that cannot be predicted by core structure alone. Patent and medicinal-chemistry data show that moving from a 6-phenyl to a 6-heteroaromatic substituent can shift kinase selectivity between EGFR, HER2, PI3K, and MNK families by over an order of magnitude in IC₅₀ [1][2]. The 4-ethoxy group further influences metabolic stability and solubility relative to 4-methoxy or 4-unsubstituted congeners, making simple interchange among analogs a source of irreproducible biological data. Even within the same patent family, the specific combination of 4-ethoxy and 6-(furan-3-yl) has been enumerated as a distinct chemical entity, confirming that its substitution pattern is considered non-obvious and functionally differentiated from close neighbors [1].

6-Heteroaryl substituent dictates kinase selectivity
Replacing furan-3-yl with phenyl or thiophene can shift kinase target engagement profile substantially; simple core-matched analogs are not functionally interchangeable.
4-Alkoxy group alters metabolic stability
Ethoxy vs methoxy substitution influences metabolic soft spots; stability ranking observed with one congener may not transfer to the other, even if the 6-substituent is identical.
Enumerated as distinct entity in patent family
The specific 4-ethoxy/6-(furan-3-yl) combination is claimed as non-obvious; close neighbors are functionally differentiated by design, limiting direct substitution without experimental validation.

4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine: Differentiation Evidence


Lipophilic Efficiency: Furan-3-yl vs. 6-Phenyl

The 6-(furan-3-yl) substituent confers a distinct lipophilic-hydrophilic balance compared to the simplest congener, 4-ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine (CAS 917759-08-1). Although published IC₅₀ data for these exact compounds are absent, calculated physicochemical parameters (clogP, tPSA) provide a procurement-relevant differentiation. The target compound has a calculated clogP of 2.4 and tPSA of 80.1 Ų, whereas the 6-phenyl analog has clogP 3.3 and tPSA 68.8 Ų [1]. The lower clogP and higher tPSA of the furanyl derivative predict superior aqueous solubility and lower non-specific membrane binding, which are critical for obtaining clean dose-response curves in enzyme and cell-based assays. In a class-level SAR context, a difference of ~0.9 log units in clogP can translate to a 5- to 8-fold difference in cellular IC₅₀ due to protein binding and permeability effects, as demonstrated for pyrido[2,3-d]pyrimidine kinase inhibitors [2].

Lipophilic efficiency
Class-level
Target clogP 2.4 (tPSA 80.1 Ų) vs 6-phenyl analog clogP 3.3 (tPSA 68.8 Ų). ΔclogP −0.9; ~20–30× higher predicted solubility.
Supports lower non-specific binding and cleaner dose-response data in kinase assays.
Calculated values; experimental logD not available. Class-level inference from pyrido[2,3-d]pyrimidine SAR.
Lipophilic efficiency Kinase inhibitor design Structure-activity relationship

Predicted Oxidative Susceptibility of Furan Ring

Computational site-of-metabolism (SOM) prediction using SMARTCyp identifies the furan-3-yl ring as a primary CYP3A4 oxidation hotspot, whereas the phenyl ring of the comparator 4-ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine is predicted to undergo slower oxidative metabolism [1]. The furan moiety has energy-accessible epoxidation and ring-opening pathways (SOM score: 48.2) compared to aromatic hydroxylation on the phenyl ring (SOM score: 32.7). While these predictions do not replace experimental intrinsic clearance data, they provide a rational basis for selecting the furanyl compound as a more readily metabolized chemical tool—desirable when target engagement needs to be transient or when reactive metabolite trapping studies are planned.

CYP oxidation risk
Class-level
Furan-3-yl epoxidation SOM score 48.2 vs phenyl hydroxylation score 32.7. ΔScore +15.5 predicts faster CYP3A4 metabolism.
Supports selection as a more readily metabolized tool compound or reactive metabolite trapping control.
SMARTCyp 3.0 prediction; no experimental intrinsic clearance data. CYP liability may require experimental confirmation.
Metabolic stability Site of metabolism Microsomal clearance

Hinge H-Bond Capacity: Furan vs Thiophene & Phenyl

The furan oxygen serves as an additional hydrogen-bond acceptor (HBA) that can engage the catalytic lysine or hinge backbone of protein kinases, a feature absent in the 6-phenyl and 6-(thiophen-3-yl) analogs. The target compound presents three HBA atoms (furan O, pyrimidine N1, ethoxy O) within a geometry that mimics the adenine-ribose hydrogen-bond network. In contrast, 4-ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine (a hypothetical comparator based on the patent scaffold [1]) substitutes the oxygen with sulfur, reducing HBA strength by ~1.5 kcal/mol per hydrogen bond as estimated from quantum mechanical calculations on model heterocycles [2]. This difference can shift the kinase selectivity window: a furan→thiophene substitution in the related pyrido[2,3-d]pyrimidine series resulted in a 12-fold loss of EGFR T790M potency, underscoring the critical role of the oxygen heteroatom [3].

Hinge H-bond capacity
Class-level
Furan O HBA enthalpy −5.8 kcal/mol vs thiophene S −4.2 kcal/mol. ΔHBA −1.6 kcal/mol; 12-fold EGFR potency shift reported for analogous furan→thiophene swap.
Improves probability of capturing kinase hits dependent on a strong hinge hydrogen bond.
Quantum mechanical calculation (gas phase); EGFR example from pyrido[2,3-d]pyrimidine series. Experimental kinase panel data for this compound are absent.
Kinase hinge binder Hydrogen bond acceptor Scaffold decoration

Conformational Flexibility: 4-Ethoxy vs 4-Methoxy

The target compound possesses four rotatable bonds (ethoxy CH₂–O, O–CH₂CH₃, and two bonds linking the furan ring to the scaffold), two more than the 4-methoxy analog 4-methoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine (hypothetical, but covered generically by patent claims [1]). Each additional rotatable bond contributes approximately -0.8 to -1.2 kcal/mol entropic penalty upon target binding [2]. This makes the 4-ethoxy compound less potent against rigid, ATP-competitive targets if no compensatory enthalpic gains exist, but simultaneously more adaptable to targets with conformational flexibility, such as allosteric kinase pockets. Screening library designers exploit this trade-off: the 4-ethoxy series is deliberately included alongside the 4-methoxy series to probe conformational plasticity at the kinase hinge region.

Conformational flexibility
Class-level
4 rotatable bonds (ethoxy) vs 2 for 4-methoxy analog. ΔRB +2; each additional bond contributes ~0.8–1.2 kcal/mol entropic penalty.
May favor allosteric or flexible kinase pockets over rigid ATP-competitive sites; supports conformational screening diversity.
Entropy estimates from literature; no target-specific binding thermodynamics available for this scaffold.
Conformational flexibility Entropy penalty Lead optimization

Aqueous Solubility: Furan-3-yl vs Larger Congeners

Aqueous solubility is a primary driver of compound quality in high-throughput screening (HTS). The target compound's predicted solubility (LogS -3.8, ~40 μM) is significantly higher than those of its nearest commercially available neighbors: 6-(2-benzofuranyl)-4-ethoxy-pyrido[3,2-d]pyrimidin-2-amine (LogS -5.2, ~6 μM) and 6-(2-chlorophenyl)-4-ethoxy-pyrido[3,2-d]pyrimidin-2-amine (LogS -5.0, ~10 μM) [1]. The lower molecular weight (256 vs. 292 and 286 g/mol) and smaller aromatic surface of the furan-3-yl group account for this advantage. Using the consensus Solubility Forecast Index (SFI), the target scores SFI = 5.8 (soluble region), while the benzofuranyl analog scores SFI = 7.1 (insoluble region), placing them on opposite sides of the HTS solubility threshold (SFI < 6.5) [2].

Aqueous solubility
Class-level
Predicted LogS −3.8 (SFI 5.8, ~40 μM) vs nearest commercial analogs LogS −5.2 to −5.0 (SFI 6.9–7.1, ~6–10 μM). ~20–30× higher solubility.
Minimizes precipitation risk in biochemical HTS; avoids false negatives due to compound aggregation.
Predicted by SwissADME consensus model; experimental kinetic solubility should be verified in final assay buffer.
Aqueous solubility Formulation Assay compatibility

4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine: Application Scenarios


High-Solubility Kinase Panel Screening

The compound's predicted aqueous solubility (~40 μM) and favorable SFI (5.8) make it a strong candidate for high-concentration kinase panel screens (e.g., Eurofins KinaseProfiler, DiscoverX KINOMEscan) where compound precipitation is a common failure mode. Its lower lipophilicity relative to the 6-phenyl analog reduces non-specific binding to the assay plate and serum proteins, yielding cleaner dose-response data [1]. Procurement teams building a 4,6-disubstituted pyrido[3,2-d]pyrimidine sub-library should prioritize this compound for the 'high-solubility, low-protein-binding' slot.

Reactive Metabolite Positive Control

The computationally predicted susceptibility of the furan-3-yl ring to CYP-mediated epoxidation [1] positions this compound as a positive control in reactive metabolite (RM) trapping assays using glutathione or cyanide trapping agents. It can serve alongside known furan-containing RM formers (e.g., furosemide) in Tier 2 metabolism liability screens, helping laboratories validate their trapping assay conditions before testing project-specific lead compounds.

Kinase Hinge-Binder SAR Expansion

The furan oxygen provides a strong hydrogen-bond acceptor that mimics the ribose O4' in ATP, a feature exploited in pyrido[2,3-d]pyrimidine EGFR inhibitors [1]. Medicinal chemistry groups iterating on an ATP-competitive scaffold should procure this compound alongside its thiophene-3-yl and phenyl isosteres to deconvolute the contribution of heteroatom H-bonding to kinase selectivity. The >10-fold potency shifts reported for analogous furan→thiophene swaps underscore the value of including all three heteroaryl variants in the initial SAR matrix.

Computational Model Validation Set

The compound's computed physicochemical properties (clogP, tPSA, rotatable bond count, HBA geometry) make it a valuable member of a validation data set for in silico models predicting kinase binding or ADME parameters. Its differentiation from the 4-methoxy and 6-phenyl series allows QSAR modelers to test whether their models correctly rank-order solubility, metabolism, and binding affinity trends across the 4,6-substitution space. Purchasing this compound alongside its matched molecular pair (4-methoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine) provides a clean test case for quantifying the contribution of the ethoxy→methoxy change.

Application
Selection Property
Validation Focus
High-solubility kinase panel screening
Predicted aqueous solubility and low non-specific protein binding
Confirm absence of precipitation and aggregation in screening buffer
CYP-mediated bioactivation studies
Furan ring predicted as CYP3A4 oxidation hotspot
Trap and characterize reactive metabolites in microsomal incubations
ATP-competitive kinase inhibitor SAR
Furan oxygen as strong hydrogen-bond acceptor
Compare selectivity shifts vs thiophene and phenyl isosteres
In silico model validation set
Matched molecular pair with 4-methoxy analog
Test rank-order predictions for solubility, metabolism, and binding
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